molecular formula C5H9NO5 B3274813 D-Erythro-4-hydroxyglutamic acid CAS No. 6148-21-6

D-Erythro-4-hydroxyglutamic acid

Cat. No. B3274813
CAS RN: 6148-21-6
M. Wt: 163.13 g/mol
InChI Key: HBDWQSHEVMSFGY-GBXIJSLDSA-N
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Description

D-Erythro-4-hydroxyglutamic acid, also known as 4-Hydroxy-L-glutamic acid or 2-hydroxy-4-aminoglutarate, belongs to the class of organic compounds known as glutamic acid and derivatives . It combines with 2-oxoglutarate to produce 4-hydroxy-2-oxoglutarate and glutamate .


Molecular Structure Analysis

The molecular formula of D-Erythro-4-hydroxyglutamic acid is C5H9NO5 . Its molecular weight is 163.129 . The exact mass is 163.048065 .


Chemical Reactions Analysis

D-Erythro-4-hydroxyglutamic acid is an intermediate in the metabolism of gamma-hydroxyglutamic acid . It combines with 2-oxoglutarate to produce 4-hydroxy-2-oxoglutarate and glutamate .


Physical And Chemical Properties Analysis

D-Erythro-4-hydroxyglutamic acid has a density of 1.6±0.1 g/cm3 . Its boiling point is 458.7±45.0 °C at 760 mmHg . The flash point is 231.2±28.7 °C . The vapour pressure is 0.0±2.5 mmHg at 25°C .

properties

IUPAC Name

(2R,4S)-2-amino-4-hydroxypentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/t2-,3+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDWQSHEVMSFGY-GBXIJSLDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)[C@@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Erythro-4-hydroxyglutamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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